1-(4-methyl-1H-benzimidazol-2-yl)ethanol
Overview
Description
“1-(4-methyl-1H-benzimidazol-2-yl)ethanol” is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It’s used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzimidazole core with a methyl group attached to the 4-position and an ethanol group attached to the 1-position .Scientific Research Applications
Antimicrobial and Antitumor Applications
- A study on derivatives of 1-(4-methyl-1H-benzimidazol-2-yl)ethanol showed potent and selective activities against the gastric pathogen Helicobacter pylori, including strains resistant to common antibiotics. These findings suggest potential use as novel anti-H. pylori agents (Carcanague et al., 2002).
- Molecular structures of antitumor active Pd(II) and Pt(II) complexes involving similar benzimidazole derivatives have been synthesized, indicating their potential in cancer therapy (Abdel-Ghani & Mansour, 2012).
Catalysis and Synthesis
- Benzimidazole derivatives, including those related to this compound, have been synthesized using cobalt hydroxide (II) and cobalt oxide (II) as catalysts, demonstrating efficient pathways for the synthesis of benzimidazoles (Chari et al., 2011).
Chemical Properties and Interactions
- Ligand-induced diversification studies showed the influence of substituents on the formation of mononuclear to tetranuclear compounds, highlighting the role of this compound derivatives in coordination chemistry and their magnetic properties (Yang et al., 2014).
- The solvent-free synthesis of benzimidazole derivatives has been optimized, pointing towards greener and more efficient chemical processes. This includes the study of enzyme inhibition and solubilization studies for medical and industrial applications (Taj et al., 2020).
Structural Analysis
- Crystallographic studies have provided insights into the structural properties of benzimidazole derivatives, facilitating the design of more effective molecules for various applications (Meng et al., 2006).
Future Directions
Mechanism of Action
Target of Action
Benzimidazole derivatives have been extensively studied for their wide range of therapeutic applications .
Mode of Action
Benzimidazole compounds are known to interact with their targets through various mechanisms, depending on the functional groups present on the benzimidazole scaffold .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific structure and target .
Pharmacokinetics
The bioavailability and pharmacokinetic properties of benzimidazole derivatives can vary widely, depending on their specific chemical structure .
Result of Action
Benzimidazole derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzimidazole derivatives .
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives have been found to possess a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Cellular Effects
Benzimidazole derivatives have been reported to have potential anticancer properties . They have also been found to attenuate morphine-induced thermal hyperalgesia and mechanical allodynia, and reduce TNF-α expression in mice .
Molecular Mechanism
Benzimidazole compounds are known to interact with various biomolecules and exert their effects through different mechanisms, such as enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 1-(4-methyl-1H-benzimidazol-2-yl)ethanol at different dosages in animal models are not well-documented. Some benzimidazole derivatives have shown promising results in animal models. For example, certain benzimidazole derivatives have shown significant anticancer activity on human lung (A549), breast (MDA-MB-231) and prostate (PC3) cancer cell lines .
Metabolic Pathways
Benzimidazole compounds are known to interact with various enzymes and cofactors .
Properties
IUPAC Name |
1-(4-methyl-1H-benzimidazol-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-6-4-3-5-8-9(6)12-10(11-8)7(2)13/h3-5,7,13H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSGFORZWHBFHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588657 | |
Record name | 1-(4-Methyl-1H-benzimidazol-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953857-84-6 | |
Record name | 1-(4-Methyl-1H-benzimidazol-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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